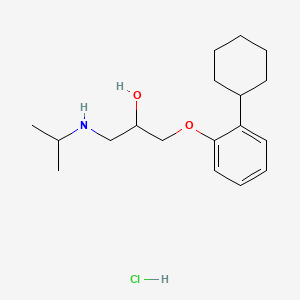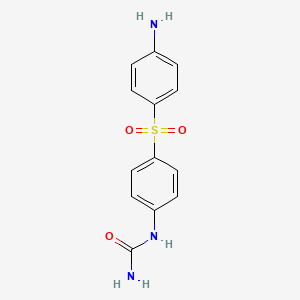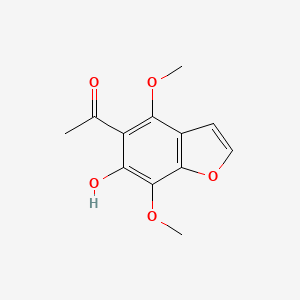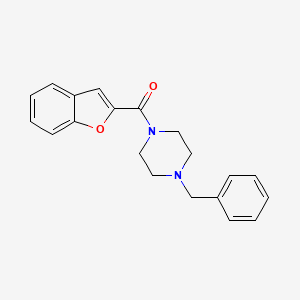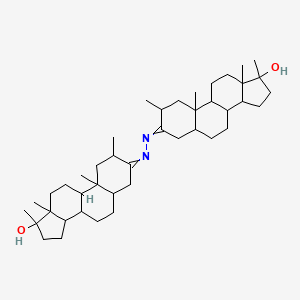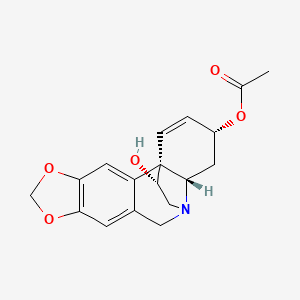
3-O-Acetylhamayne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-Acetylhamayne is an alkaloid.
Wissenschaftliche Forschungsanwendungen
Alkaloids Isolation and Identification
3-O-Acetylhamayne has been isolated from various plant species, demonstrating its presence in natural sources. Studies have identified 3-O-Acetylhamayne in bulbs of Brunsvigia josephinae and Crinum latifolium, along with other alkaloids, using physical and spectroscopic methods (Viladomat et al., 1994); (Kobayashi et al., 1984).
Pharmacological Research
3-O-Acetylhamayne has been identified in pharmacological studies. For instance, research on 3-O-acetyloleanolic acid, a compound with similar structural features, highlighted its potential in apoptosis induction in cancer cell lines and suppression of inflammatory bone loss (Kim et al., 2016).
Anti-Tumor Properties
A major component, 3'-O-acetylhamaudol, derived from Angelica japonica roots and chemically related to 3-O-Acetylhamayne, showed anti-tumor effects mediated through dual mechanisms: anti-angiogenic actions and modulation of the immune system in tumor-bearing mice (Kimura et al., 2008).
Biochemical Analysis
3-O-Acetylhamayne has been instrumental in biochemical analysis, with studies focusing on various alkaloids and their roles in different biological activities. For example, a study on Goda-manel (Crinum zeylanicum L.), a Sri Lankan folk medicine, isolated and identified 3-acetylhamayne among other alkaloids, demonstrating the compound's relevance in traditional medicine research (Tsuda et al., 1984).
Eigenschaften
Produktname |
3-O-Acetylhamayne |
|---|---|
Molekularformel |
C18H19NO5 |
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
[(1S,13S,15R,18R)-18-hydroxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-15-yl] acetate |
InChI |
InChI=1S/C18H19NO5/c1-10(20)24-12-2-3-18-13-6-15-14(22-9-23-15)4-11(13)7-19(8-17(18)21)16(18)5-12/h2-4,6,12,16-17,21H,5,7-9H2,1H3/t12-,16-,17-,18-/m0/s1 |
InChI-Schlüssel |
NWAYYOQRSAEORM-JUKXBJQTSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1C[C@H]2[C@@]3(C=C1)[C@H](CN2CC4=CC5=C(C=C34)OCO5)O |
SMILES |
CC(=O)OC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O |
Kanonische SMILES |
CC(=O)OC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl-diethyl-[2-(3-phenylprop-2-enoylsulfanyl)ethyl]azanium;bromide](/img/structure/B1209484.png)
![(6R,7S)-7-[[2-(carbamoylamino)-2-thiophen-2-ylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1209487.png)

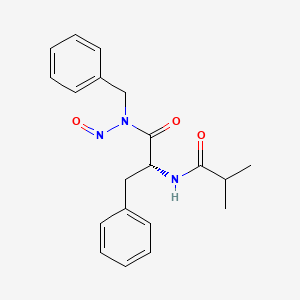

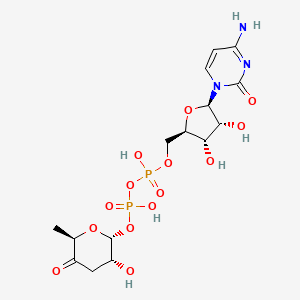

![7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide](/img/structure/B1209498.png)
